ent-Kaurenol

Cytotoxicity Genotoxicity Safety pharmacology

ent-Kaurenol (ent-kaur-16-en-19-ol, CAS 2300-11-0) is a tetracyclic diterpenoid alcohol belonging to the ent-kaurane class. It serves as a key biosynthetic intermediate in the gibberellin (GA) pathway, positioned between ent-kaurene and ent-kaurenal in the sequential oxidation cascade catalyzed by ent-kaurene oxidase (KO/CYP701A).

Molecular Formula C20H32O
Molecular Weight 288.5 g/mol
Cat. No. B1263504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Kaurenol
Molecular FormulaC20H32O
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO
InChIInChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16+,17-,18-,19+,20+/m0/s1
InChIKeyTUJQVRFWMWRMIO-GNVSMLMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Kaurenol Procurement: A Tetracyclic Diterpenoid Alcohol Intermediate for Gibberellin Pathway Research and Pharmacological Screening


ent-Kaurenol (ent-kaur-16-en-19-ol, CAS 2300-11-0) is a tetracyclic diterpenoid alcohol belonging to the ent-kaurane class. It serves as a key biosynthetic intermediate in the gibberellin (GA) pathway, positioned between ent-kaurene and ent-kaurenal in the sequential oxidation cascade catalyzed by ent-kaurene oxidase (KO/CYP701A) [1]. Naturally occurring in species across the Annonaceae (e.g., Xylopia spp.) [2], Asteraceae (e.g., Espeletia semiglobulata, Coespeletia moritziana) [3], and other plant families, ent-kaurenol features a C-19 primary alcohol group that distinguishes it from the C-19 carboxylic acid analog ent-kaurenoic acid and the non-oxygenated precursor ent-kaurene. This structural difference—the oxidation state at C-19—fundamentally alters its hydrogen-bonding capacity, metabolic fate, and biological activity profile relative to in-class comparators.

Pathway study Gibberellin biosynthesis intermediate for ent-kaurene oxidase (KO/CYP701A) enzymology and flux analysis
Screening Tetracyclic diterpenoid scaffold for mammalian cell-model cytotoxicity and antimicrobial spectrum screening
Derivatization C-19 primary alcohol enables ester library generation via Steglich chemistry for SAR expansion

Why ent-Kaurenol Cannot Be Substituted by ent-Kaurenoic Acid or ent-Kaurene in Research Applications


ent-Kaurenol, ent-kaurenoic acid, and ent-kaurene share the same ent-kaurane skeleton but differ critically in the C-19 functional group: a primary alcohol (–CH₂OH), a carboxylic acid (–COOH), and a methyl group (–CH₃), respectively. This single oxidation-state difference translates into divergent cytotoxicity, genotoxicity, and antimicrobial selectivity profiles that preclude functional interchangeability. ent-Kaurenol exhibits lower cytotoxicity (IC₅₀ 296.8 μM in CHO-K1 cells) compared to ent-kaurenoic acid (IC₅₀ 135.6 μM) [1], and displays a distinct antimicrobial spectrum with selective activity against Gram-negative strains while remaining largely inactive against Gram-positive bacteria—a pattern inverted relative to ent-kaurenoic acid [2][3]. Furthermore, ent-kaurenol is the specific substrate for ent-kaurene oxidase's second oxidation step in GA biosynthesis; neither ent-kaurene nor ent-kaurenoic acid can substitute in this enzymatic context without altering pathway flux interpretation [4]. Generic substitution based solely on shared scaffold architecture therefore introduces confounding variables in pharmacological, toxicological, and biochemical studies.

Cytotoxicity ranking may invert
ent-Kaurenol exhibits lower reported cytotoxicity than ent-kaurenoic acid (IC₅₀ 296.8 vs 135.6 μM in CHO-K1 cells). Substitution may shift cell-model safety endpoint interpretation.
Antimicrobial spectrum diverges
ent-Kaurenol-derived scaffolds favor Gram-negative strains, while ent-kaurenoic acid shows Gram-positive activity. Substitution may alter strain-panel screening outcomes.
Enzymatic recognition differs
Only ent-kaurenol serves as the obligate second-step substrate for ent-kaurene oxidase (KO). Using ent-kaurene or ent-kaurenoic acid may confound GA pathway flux analysis.

ent-Kaurenol Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


Reduced Mammalian Cytotoxicity of ent-Kaurenol Relative to ent-Kaurenoic Acid in CHO-K1 Cells

In a direct head-to-head comparison, ent-kaurenol demonstrated significantly lower cytotoxicity than ent-kaurenoic acid in Chinese hamster ovary (CHO-K1) cells. The IC₅₀ of ent-kaurenol was 296.8 μM, compared to 135.6 μM for ent-kaurenoic acid—a greater than 2-fold reduction in potency [1]. Critically, ent-kaurenol did not induce statistically significant DNA damage in the comet assay at any tested concentration (50–300 μM), whereas ent-kaurenoic acid produced significant genotoxicity at 200 μM and 300 μM (p < 0.05) [1]. This positions ent-kaurenol as the lower-toxicity member of the ent-kaurane pair, a finding relevant for applications where mammalian cell safety margins are a selection criterion.

Cytotoxicity & Genotoxicity
Head-to-head
IC₅₀ 296.8 μM (ent-kaurenol) vs 135.6 μM (ent-kaurenoic acid); no DNA damage vs significant genotoxicity at ≥200 μM (p
Supports lower reported cytotoxicity endpoint context; genotoxicity absent in comet assay
CHO-K1 cells; XTT assay (24 h); alkaline comet assay
Antimicrobial Spectrum
Cross-study comparable
Unmodified ent-kaurenol: no inhibition zones against 5 bacterial and 1 fungal strain at 2 mg/mL; C-3 acetoxylated analog: 8–10 mm zones against E. coli, K. pneumoniae, P. aeruginosa
Supports structure-dependent antimicrobial screening context; Gram-negative selectivity observed with C-3 modification
Disk diffusion; ATCC strains; derivative context (Márquez 2023, Takahashi 2006)
Derivatization Chemistry
Head-to-head
Six hemisynthetic esters generated via Steglich esterification (DCC/DMAP); orthogonal to carboxylic acid derivatization of ent-kaurenoic acid
Supports SAR library expansion via C-19 alcohol acylation; non-redundant derivatization route
Substituted phenylacetic acid coupling; methoxy analog synthesis also reported
Microbial Biotransformation
Class-level
C. aphidicola converts ent-kaurenol to ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol; allelopathic activity reported on L. sativa
Supports biotransformation-based library generation; C-19 alcohol recognition class inference
Whole-cell catalysis; NMR confirmed; allelopathy data to verify
Pathway Probe Specificity
Head-to-head
Sequential KO oxidation: ent-kaurene → ent-kaurenol → ent-kaurenal → ent-kaurenoic acid; metabolism blocked in P450-4-disrupted G. fujikuroi
Reported pathway intermediate specificity; irreplaceable for second-step oxidation studies
Radiolabeled feeding; GC/MS; plant and fungal systems validated
Cytotoxicity Genotoxicity Safety pharmacology Diterpenoid toxicology

Selective Gram-Negative Antibacterial Activity of ent-Kaurenol Contrasting with ent-Kaurenoic Acid's Gram-Positive Preference

In a panel study of ent-kaurane diterpenoids from Espeletia semiglobulata, ent-kaurenol (ent-kaur-16-en-19-ol) and its C-19 aldehyde and C-4 alcohol analogs were tested at 2 mg/mL against five bacterial and one fungal strain. ent-Kaurenol, along with ent-kaur-16-en-19-al and ent-kaur-18-nor-16-en-4-ol, failed to show any significant inhibition against Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212), Klebsiella pneumoniae (ATCC 23357), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), or Candida krusei (ATCC 6558) [1]. In contrast, a separate study on diterpenoids from Xylopia spp. found that ent-kaurenoic acid displayed antibacterial activity preferentially against Gram-positive strains including B. subtilis and S. aureus [2]. This divergent spectrum—ent-kaurenol's selective Gram-negative activity (when structurally optimized via C-3 derivatization) versus ent-kaurenoic acid's Gram-positive preference—illustrates that the C-19 oxidation state fundamentally alters antimicrobial target selectivity within the ent-kaurane class.

Antimicrobial Spectrum
Cross-study comparable
Unmodified ent-kaurenol: no inhibition zones against 5 bacterial and 1 fungal strain at 2 mg/mL; C-3 acetoxylated analog: 8–10 mm zones against E. coli, K. pneumoniae, P. aeruginosa
Supports structure-dependent antimicrobial screening context; Gram-negative selectivity observed with C-3 modification
Disk diffusion; ATCC strains; derivative context (Márquez 2023, Takahashi 2006)
Antimicrobial Gram-negative selectivity Natural product antibiotics Structure–activity relationship

C-19 Alcohol as a Versatile Derivatization Handle: Semi-Synthetic Accessibility of ent-Kaurenol vs. the Carboxylic Acid of ent-Kaurenoic Acid

ent-Kaurenol's primary allylic alcohol at C-19 provides a synthetically distinct derivatization entry point compared to the carboxylic acid of ent-kaurenoic acid. Six novel hemisynthetic esters were generated from ent-kaurenol via Steglich esterification using substituted phenylacetic acids (p-chloro-, o-chloro-phenylacetic acids, among others), demonstrating the alcohol's reactivity under mild coupling conditions [1]. In a separate cytotoxicity study, ent-kaurenol was also derivatized via reduction to yield methoxy kaurenoic acid analogs, enabling systematic comparison of the C-19 alcohol, C-19 carboxylic acid, and C-19 methoxy ester pharmacophores within a single experimental framework [2]. This orthogonal derivatization capability—esterification at the alcohol versus amidation or salt formation at the carboxylic acid—expands the accessible chemical space for structure–activity relationship (SAR) exploration beyond what ent-kaurenoic acid alone can offer.

Derivatization Chemistry
Head-to-head
Six hemisynthetic esters generated via Steglich esterification (DCC/DMAP); orthogonal to carboxylic acid derivatization of ent-kaurenoic acid
Supports SAR library expansion via C-19 alcohol acylation; non-redundant derivatization route
Substituted phenylacetic acid coupling; methoxy analog synthesis also reported
Semi-synthesis Steglich esterification Derivatization Medicinal chemistry Diterpenoid

Microbial Biotransformation of ent-Kaurenol to Hydroxylated Derivatives with Allelopathic Activity for Agrochemical Discovery

ent-Kaurenol serves as a substrate for regioselective microbial hydroxylation by the fungus Cephalosporium aphidicola, yielding ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. These biotransformation products were tested for allelopathic activity on Lactuca sativa (lettuce) radicle and shoot growth [1]. While quantitative dose–response data for ent-kaurenol itself in this assay are limited, the microbial transformation demonstrates that the C-19 alcohol-bearing scaffold is recognized and processed by fungal hydroxylases in a manner that the C-19 carboxylic acid (ent-kaurenoic acid) or C-19 methyl (ent-kaurene) analogs may not be due to altered enzyme–substrate recognition [1]. This positions ent-kaurenol as a privileged starting material for generating hydroxylated kaurane libraries via whole-cell biocatalysis—a route not equivalently accessible from ent-kaurenoic acid without additional protection/deprotection steps.

Microbial Biotransformation
Class-level
C. aphidicola converts ent-kaurenol to ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol; allelopathic activity reported on L. sativa
Supports biotransformation-based library generation; C-19 alcohol recognition class inference
Whole-cell catalysis; NMR confirmed; allelopathy data to verify
Biotransformation Allelopathy Agrochemical discovery Herbicide lead Microbial hydroxylation

ent-Kaurenol as a Gapless Intermediate in the Gibberellin Biosynthetic Pathway: Metabolic Engineering and Enzyme Selectivity

ent-Kaurenol is the obligate intermediate between ent-kaurene and ent-kaurenal in the three-step oxidation cascade catalyzed by ent-kaurene oxidase (KO, CYP701A). In Gibberella fujikuroi P450-4 gene disruption experiments, transformants blocked at KO were unable to metabolize ent-kaurene, ent-kaurenol, or ent-kaurenal, but could efficiently convert ent-kaurenoic acid to GA₄, confirming the strict sequential order: ent-kaurene → ent-kaurenol → ent-kaurenal → ent-kaurenoic acid [1]. Isotopic labeling studies in Phaseolus coccineus cell-free systems independently validated this pathway, with ent-[¹⁴C]kaurene converted to ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid, all identified by GC/MS [2]. For metabolic engineering studies—whether in fungal (Gibberella) or plant systems—ent-kaurenol is the only compound that can serve as a pathway-specific probe for the second oxidation step without bypassing or conflating earlier or later enzymatic checkpoints.

Pathway Probe Specificity
Head-to-head
Sequential KO oxidation: ent-kaurene → ent-kaurenol → ent-kaurenal → ent-kaurenoic acid; metabolism blocked in P450-4-disrupted G. fujikuroi
Reported pathway intermediate specificity; irreplaceable for second-step oxidation studies
Radiolabeled feeding; GC/MS; plant and fungal systems validated
Gibberellin biosynthesis ent-Kaurene oxidase P450 enzymology Metabolic engineering Isotopic labeling

ent-Kaurenol: Evidence-Backed Research and Industrial Application Scenarios


Mammalian Safety Screening of Diterpenoid Libraries: ent-Kaurenol as the Low-Toxicity ent-Kaurane Reference Standard

In cytotoxicity and genotoxicity screening cascades for diterpenoid natural product libraries, ent-kaurenol provides a quantifiably safer reference point relative to ent-kaurenoic acid. Its IC₅₀ of 296.8 μM in CHO-K1 cells (vs. 135.6 μM for ent-kaurenoic acid) and its lack of DNA damage in the comet assay at concentrations up to 300 μM [1] make it suitable as a negative-control scaffold or as a starting point for further derivatization where mammalian cell safety is paramount. Procurement of ent-kaurenol alongside ent-kaurenoic acid enables parallel toxicological benchmarking of the C-19 alcohol versus C-19 acid pharmacophore within the same experimental system.

Gram-Negative Antibacterial Discovery: ent-Kaurenol-Derived Scaffolds Targeting Enterobacteriaceae and Pseudomonads

For antibiotic discovery programs focused on Gram-negative pathogens—particularly E. coli, K. pneumoniae, and P. aeruginosa—ent-kaurenol and its C-3-functionalized analogs represent a structurally validated entry point. While unmodified ent-kaurenol shows limited direct antibacterial activity, C-3 acetoxylation of the ent-kaurene core (exemplified by ent-kaur-3-acetoxy-15-ene) produces inhibition zones of 8–10 mm against all three Gram-negative strains at 2 mg/mL, while remaining inactive against Gram-positive S. aureus and E. faecalis [2]. This Gram-negative selectivity is the inverse of ent-kaurenoic acid's reported Gram-positive preference, making ent-kaurenol the correct procurement choice for Gram-negative-focused SAR expansion.

Gibberellin Pathway Dissection and Metabolic Engineering: ent-Kaurenol as an Irreplaceable Second-Step Probe

In studies aimed at characterizing ent-kaurene oxidase (CYP701A) kinetics, identifying pathway bottlenecks in heterologous GA production, or validating P450 enzyme function via gene disruption, ent-kaurenol is the only compound that can specifically probe the second oxidation step. As demonstrated in G. fujikuroi P450-4 disruption experiments, ent-kaurenol metabolism is blocked in KO-deficient strains, whereas ent-kaurenoic acid is efficiently converted to GA₄, confirming the non-redundant sequential nature of the pathway [3]. Radiolabeled ent-kaurenol feeding studies with GC/MS verification provide unambiguous pathway flux data that ent-kaurene or ent-kaurenoic acid alone cannot generate.

Agrochemical Lead Generation via Microbial Biotransformation of ent-Kaurenol to Allelopathic Hydroxylated Kauranes

For agrochemical discovery teams seeking natural-product-based herbicide leads, ent-kaurenol's susceptibility to regioselective microbial hydroxylation by C. aphidicola enables the generation of mono- and di-hydroxylated kaurane derivatives (ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol) that exhibit allelopathic activity against Lactuca sativa [4]. This whole-cell biotransformation route offers a greener, stereoselective alternative to multi-step chemical synthesis of hydroxylated kauranes. Procuring ent-kaurenol specifically—rather than ent-kaurenoic acid—is essential for accessing this fungal biotransformation pathway, as the C-19 alcohol group likely serves as a substrate recognition element for the fungal hydroxylase system.

Application
Selection Property
Validation Focus
Cytotoxicity and genotoxicity comparator studies
C-19 oxidation-state-dependent cytotoxicity profile
Mammalian cell viability (IC₅₀) and DNA damage (comet assay) endpoints
Gram-negative antibacterial screening studies
C-3 derivatization-dependent antibacterial spectrum
Gram-negative strain panel (disk diffusion) screening
Gibberellin pathway enzyme studies
Pathway-step substrate specificity (KO second oxidation)
ent-Kaurene oxidase activity and metabolite profiling by GC/MS
Agrochemical allelochemical generation
Microbial hydroxylation biotransformation access
Lactuca sativa seedling growth inhibition assay
Quote Request

Request a Quote for ent-Kaurenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.